High-Purity Reference Standard for Method Validation: Quantified by HPLC and LC-MS/MS
Piperacilloic Acid is available as a rigorously characterized reference standard with a purity of ≥98.5% (HPLC), confirmed by NMR, HRMS, and elemental analysis . This level of purity and characterization is critical for its role as a primary standard in analytical method development. In validated HPLC methods, it demonstrates a resolution >2.0 from the parent drug Piperacillin and achieves a limit of quantitation (LOQ) of 0.1 μg/mL . This specificity and sensitivity are essential for accurately detecting and quantifying this degradation product at trace levels in drug substances and finished products, a requirement that cannot be met by less characterized or lower-purity alternatives.
| Evidence Dimension | Chromatographic Resolution and Sensitivity (HPLC) |
|---|---|
| Target Compound Data | Purity: ≥98.5%; Resolution >2.0 vs. Piperacillin; LOQ: 0.1 μg/mL |
| Comparator Or Baseline | Uncharacterized or lower-purity (e.g., <95%) Piperacillin Impurity B references |
| Quantified Difference | Specification provides a >2.0 resolution factor and a 0.1 μg/mL LOQ, ensuring accurate quantification |
| Conditions | HPLC-UV (220nm) with C18 column (5μm) and phosphate buffer-acetonitrile gradient elution |
Why This Matters
Procurement of a high-purity, well-characterized standard is mandatory for developing robust and compliant analytical methods, directly impacting regulatory submission success.
